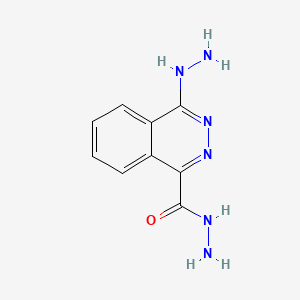
1-Phthalazinecarboxylic acid, 4-hydrazino-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phthalazinecarboxylic acid, 4-hydrazino-, hydrazide is a compound with the molecular formula C9H10N4O and a molecular weight of 190.23 . This compound is part of the phthalazine family, which is known for its significant biological and pharmacological activities . Phthalazines are bicyclic N-heterocycles that have attracted attention due to their valuable properties, including antimicrobial, antidiabetic, analgesic, anticonvulsant, antitumor, antiproliferative, antiepileptic, anti-inflammatory, and vasorelaxant activities .
Métodos De Preparación
The synthesis of 1-phthalazinecarboxylic acid, 4-hydrazino-, hydrazide typically involves the reaction of phthalazine derivatives with hydrazine. One common method includes the reaction of phthalazine-1-carboxylic acid with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Análisis De Reacciones Químicas
1-Phthalazinecarboxylic acid, 4-hydrazino-, hydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phthalazinecarboxylic acid, 4-hydrazino-, hydrazide has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-phthalazinecarboxylic acid, 4-hydrazino-, hydrazide involves its interaction with various molecular targets and pathways. For example, it can act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and p38MAP kinase . These interactions can lead to anti-inflammatory and antitumor effects. Additionally, it may interact with gamma-aminobutyric acid (GABA) receptors, contributing to its anticonvulsant properties .
Comparación Con Compuestos Similares
1-Phthalazinecarboxylic acid, 4-hydrazino-, hydrazide can be compared with other similar compounds, such as:
Azelastin: An antihistamine with a phthalazine core.
Vatalanib: A vascular endothelial growth factor receptor (VEGFR) inhibitor.
Hydralazine: An antihypertensive agent.
Propiedades
Número CAS |
23196-04-5 |
|---|---|
Fórmula molecular |
C9H10N6O |
Peso molecular |
218.22 g/mol |
Nombre IUPAC |
4-hydrazinylphthalazine-1-carbohydrazide |
InChI |
InChI=1S/C9H10N6O/c10-12-8-6-4-2-1-3-5(6)7(14-15-8)9(16)13-11/h1-4H,10-11H2,(H,12,15)(H,13,16) |
Clave InChI |
VTQTWMVOEBKPMN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=NN=C2NN)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Cyclohexanol, 1-[chloro(phenylsulfinyl)methyl]-](/img/structure/B14716479.png)

![Ethyl 6-amino-4-[p-sulfamylbenzylamino]-5-nitro-2-pyrimidinecarbamate 2-pyrimidinecarbamate](/img/structure/B14716493.png)
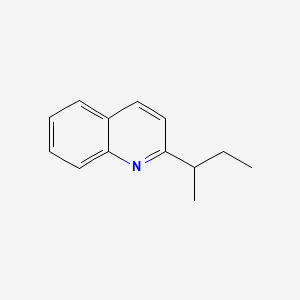
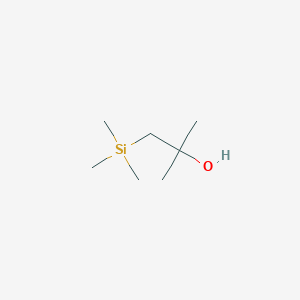
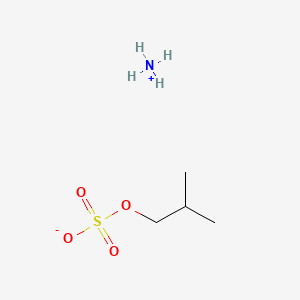

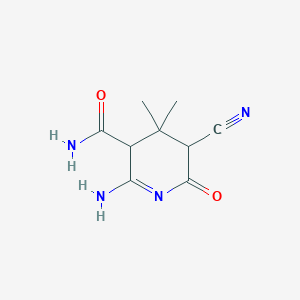

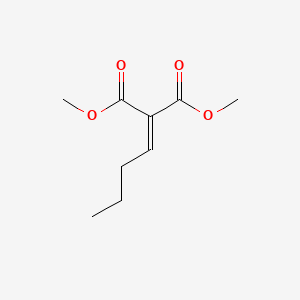

![Silane, triethyl[(trimethylsilyl)ethynyl]-](/img/structure/B14716553.png)
![3,3-Diethyl-9-methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14716561.png)
